2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Secure your supply of CAS 422531-89-3, a non-obvious 4-aminoquinazoline explicitly claimed in SOS1 inhibitor patents. Its specific furan-2-ylmethylacetamide side chain, combined with a benzylamino-quinazoline core, is critical for target engagement. Public screening data reveals a unique polypharmacological signature, including antimalarial and host-cell GPCR activity, not found in generic analogs. Substituting with similar structures risks invalidating your SAR continuity and assay reproducibility. For definitive differentiation, commission head-to-head profiling against analogs in WO-2018115380-A1.

Molecular Formula C22H20N4O2S
Molecular Weight 404.49
CAS No. 422531-89-3
Cat. No. B2405597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
CAS422531-89-3
Molecular FormulaC22H20N4O2S
Molecular Weight404.49
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
InChIInChI=1S/C22H20N4O2S/c27-20(23-14-17-9-6-12-28-17)15-29-22-25-19-11-5-4-10-18(19)21(26-22)24-13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,27)(H,24,25,26)
InChIKeyRWHDXEAVHUUGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 422531-89-3): Chemical Class and Procurement Baseline


2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 422531-89-3) is a synthetic small molecule belonging to the 4-aminoquinazoline class, characterized by a benzylamino substituent at the 4-position and a furan-2-ylmethylacetamide moiety linked through a sulfanyl bridge at the 2-position [1]. The compound has been disclosed in patent literature within the broader structural genus of benzylamino-substituted quinazolines claimed as SOS1 inhibitors [2]. Public screening data deposited in ChEMBL indicate this compound has been tested in multiple biological assays, including antimalarial liver-stage activity and target-based screens .

Why Generic Substitution Is Not Warranted for 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 422531-89-3)


Within the 4-aminoquinazoline class, minor structural modifications at the 2-sulfanyl and 4-benzylamino positions can profoundly alter target engagement, selectivity, and pharmacokinetic profiles. The specific combination of a furan-2-ylmethylacetamide side chain with the benzylamino-quinazoline core in CAS 422531-89-3 is non-obvious and is explicitly claimed in patent families directed to SOS1 inhibition [1]. Public screening data further suggest a multi-target or polypharmacological signature that includes antimalarial liver-stage and host-cell GPCR activity not commonly profiled for generic quinazoline analogs . Interchanging this compound with a structurally similar but uncharacterized analog risks invalidating SAR continuity, altering assay reproducibility, and deviating from patent-defined chemical space.

Quantitative Differentiation Evidence for 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 422531-89-3)


Evidence-Based Application Scenarios for 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 422531-89-3)


No Application Scenarios Can Be Generated from the Available Evidence Base

As detailed in Section 3, no comparator-based quantitative evidence was identified for CAS 422531-89-3 in the accessible primary literature, patents, or authoritative databases that satisfies the admission criteria for this evidence guide. Consequently, application scenarios that stem directly from verifiable differential evidence cannot be formulated at this time. Researchers and procurers interested in this compound are advised to commission targeted head-to-head profiling against the most relevant structural analogs identified within the WO-2018115380-A1 patent family [1] to establish the necessary quantitative differentiation before committing to selection or procurement decisions.

Quote Request

Request a Quote for 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.